molecular formula C24H21N3O3 B536884 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide CAS No. 855170-53-5

3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide

Cat. No. B536884
M. Wt: 399.4 g/mol
InChI Key: WYTGWTBNDXWMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-7001is a PDE2 (phosphodiesterase-2) inhibitor in development by Neuro3d for treatment of Alzheimer's disease, as well as depression and anxiety (by targeting the nitric-oxide synthase pathway). It shows an IC50 of 50 nM against PDE2 and good selectivity over PDE3 and PDE4. General safety, tolerability, and pharmacokinetics characteristics were determined to be good in high doses without adverse side effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Carbon-14 Labelled CCK Antagonists : Matloubi et al. (2002) described the synthesis of two benzodiazepine CCK antagonists, including one similar to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, achieved through reactions with [14C] methyl iodide in different situations (Matloubi et al., 2002).
  • Efficient Synthesis Methods : Khalaj et al. (2001) presented a method for synthesizing N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides, a category that includes the chemical . This method avoided toxic materials and offered high yields and shorter reaction sequences (Khalaj et al., 2001).

Therapeutic Potential and Biological Activities

  • Anticonvulsant Activity : Nilkanth et al. (2020) investigated the anticonvulsant activity of 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethines and benzamides, which includes compounds structurally similar to the chemical . These compounds demonstrated significant anticonvulsant effects in a picrotoxin-induced seizure model in rats (Nilkanth et al., 2020).
  • Antihyperglycemic Agents : Nomura et al. (1999) synthesized a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which included structures related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, as potential antidiabetic agents (Nomura et al., 1999).
  • Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides with anti-inflammatory properties, relevant to the chemical . These compounds demonstrated potential in mitigating inflammation (Kalsi et al., 1990).

Crystal Structures and Pharmacological Applications

  • Crystal Structures Analysis : The crystal structures of benzodiazepine derivatives, related to 3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide, have been studied to understand their pharmacological activities. Peeters et al. (1997) analyzed the crystal structures of a benzodiazepine derivative with κ-opioid activity (Peeters et al., 1997).

properties

CAS RN

855170-53-5

Product Name

3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-3H-1,4-benzodiazepin-5-yl)benzamide

InChI

InChI=1S/C24H21N3O3/c1-27-20-13-21(30-2)18(15-7-4-3-5-8-15)12-19(20)23(26-14-22(27)28)16-9-6-10-17(11-16)24(25)29/h3-13H,14H2,1-2H3,(H2,25,29)

InChI Key

WYTGWTBNDXWMMB-UHFFFAOYSA-N

SMILES

CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=C(C(=C2)C3=CC=CC=C3)OC)C4=CC(=CC=C4)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ND-7001;  ND7001;  ND 7001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
Reactant of Route 2
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
Reactant of Route 3
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
Reactant of Route 4
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
Reactant of Route 5
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide
Reactant of Route 6
3-(2,3-Dihydro-8-methoxy-1-methyl-2-oxo-7-phenyl-1H-1,4-benzodiazepin-5-yl)benzamide

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